molecular formula C13H11N3O7S B11030135 N-(2-methoxy-5-nitrophenyl)-2-nitrobenzenesulfonamide

N-(2-methoxy-5-nitrophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B11030135
M. Wt: 353.31 g/mol
InChI Key: RWGQWCJYMQVYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-nitrophenyl)acetamide , is a chemical compound with the following properties:

    Molecular Formula: C9H10N2O4\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4C9​H10​N2​O4​

    Molecular Weight: 210.19 g/mol

    CAS Registry Number: 33721-54-9

This compound has been detected in natural environments and microbial populations, and it is considered an environmental contaminant that may be released from industrial facilities .

Preparation Methods

Synthetic Routes: The synthetic preparation of N-(2-methoxy-5-nitrophenyl)acetamide involves several steps:

    Reduction of Nitro Group: Reduction of the nitro group in the starting material.

    Oxidation of Nitro Group: Oxidation of the reduced intermediate.

    Cleavage of Ester Linkage: Cleavage of the ester linkage.

    Methylation of Amide Nitrogen: Methylation of the amide nitrogen .

Industrial Production Methods: Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories may synthesize it using the above steps.

Chemical Reactions Analysis

N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions:

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)acetamide finds applications in:

Mechanism of Action

The exact mechanism by which N-(2-methoxy-5-nitrophenyl)acetamide exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.

Comparison with Similar Compounds

While specific comparisons are lacking, N-(2-methoxy-5-nitrophenyl)acetamide stands out due to its unique structure. Similar compounds include other nitro-substituted aromatic derivatives .

Properties

Molecular Formula

C13H11N3O7S

Molecular Weight

353.31 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H11N3O7S/c1-23-12-7-6-9(15(17)18)8-10(12)14-24(21,22)13-5-3-2-4-11(13)16(19)20/h2-8,14H,1H3

InChI Key

RWGQWCJYMQVYDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.